2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is an organic compound characterized by the presence of bromine atoms, a sulfanyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the desired acetohydrazide compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydrazide group to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dehalogenated products.
Substitution: Azides or thiocyanates.
Scientific Research Applications
2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanyl and hydrazide groups play a crucial role in these interactions, often forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide
- **2-[(4-Bromobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylene]acetohydrazide
- **2-[(4-Bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is unique due to the presence of two bromine atoms and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14Br2N2OS |
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Molecular Weight |
442.2 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4-bromophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C16H14Br2N2OS/c17-14-5-1-12(2-6-14)9-19-20-16(21)11-22-10-13-3-7-15(18)8-4-13/h1-9H,10-11H2,(H,20,21)/b19-9+ |
InChI Key |
ADNLJWIBHYANRO-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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